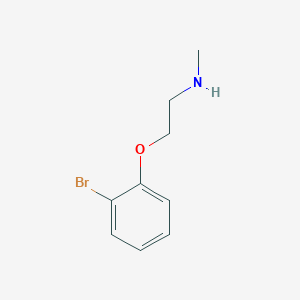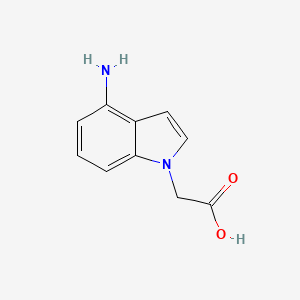![molecular formula C17H25BO2Si B1341888 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane CAS No. 915402-03-8](/img/structure/B1341888.png)
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylethynyl-trimethylsilane involves various catalytic and preparative methods. For instance, the synthesis of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Another related compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, was prepared from trimethylsilylpropyne, isopropyl pinacol borate, and n-butyllithium using a continuous-flow and distillation process to address issues with borolane equilibration and protonolysis . Additionally, the Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol was investigated to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which proved effective for arylbromides bearing sulfonyl groups .
Molecular Structure Analysis
The molecular structure of these boron-containing compounds is characterized by X-ray diffraction studies. The compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane crystallized in the monoclinic space group P21/c, with no significant intramolecular or intermolecular interaction observed with the Lewis acidic boron atom . Similarly, the crystal structure of 2-[3,4,5,6-tetrakis(trimethylsilyl)-1-cyclohexen-1-yl]heptamethyltrisilane, although not a direct analog, provides insight into the silicon-containing structures related to the compound of interest, showing an orthorhombic space group and detailing bond distances .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their molecular structures and synthesis methods. For example, the continuous-flow synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane suggests that the compound is stable enough to be produced in large quantities, indicating good thermal stability and resistance to decomposition . The use of DFT studies in the characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole and 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea provides theoretical confirmation of the molecular structures and insights into their electronic properties, such as molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for understanding the reactivity and potential applications of these compounds in organic synthesis and material science.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study detailed the synthesis and crystal structure analysis of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, highlighting the utility of these compounds as boric acid ester intermediates with benzene rings. The structures were confirmed through spectroscopic methods and X-ray diffraction, and density functional theory (DFT) was utilized to further investigate the molecular structures and physicochemical properties (Huang et al., 2021).
Material Synthesis Applications
- Research on the ruthenium-catalyzed double addition of trimethylsilyldiazomethane to alkynes led to the synthesis of multisubstituted 1,3-butadienes using alkynylboronates. This method enabled the preparation of di- and tetrasubstituted 1,3-butadienes, demonstrating the versatile applications of compounds containing the tetramethyl-dioxaborolan-2-yl group in complex organic synthesis (Morita et al., 2005).
Advanced Synthesis Techniques
- A scalable process was developed for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, showcasing the practical aspects of synthesizing such compounds in large quantities. The study addressed challenges related to borolane "ate" equilibration and protonolysis, proposing a continuous-flow and distillation process for efficient production (Fandrick et al., 2012).
Boron Chemistry and Drug Synthesis
- Another study introduced a new building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating the synthetic potential of such compounds in drug development. This included a novel synthesis of the retinoid agonist disila-bexarotene, highlighting the relevance of boron-containing compounds in medicinal chemistry (Büttner et al., 2007).
Nanoparticle and Material Applications
- Enhanced brightness emission-tuned nanoparticles were synthesized from heterodifunctional polyfluorene building blocks, including the use of compounds with the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group. These nanoparticles exhibited bright fluorescence emissions with tunable wavelengths, demonstrating the application of such compounds in materials science and nanotechnology (Fischer et al., 2013).
Propriétés
IUPAC Name |
trimethyl-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-9-14(13-15)11-12-21(5,6)7/h8-10,13H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKJXCOLGXLWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592228 | |
| Record name | Trimethyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane | |
CAS RN |
915402-03-8 | |
| Record name | Trimethyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



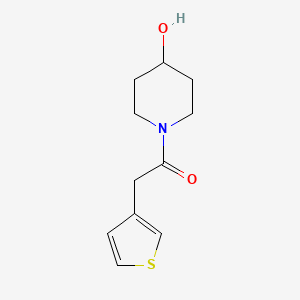
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)

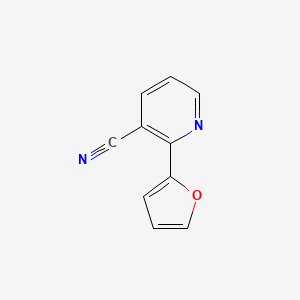
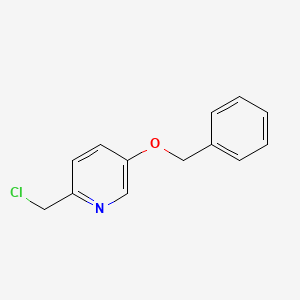
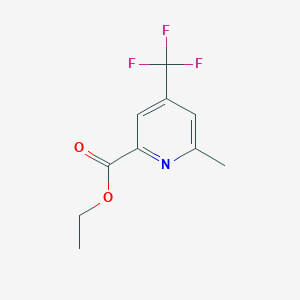

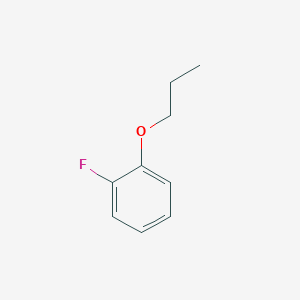
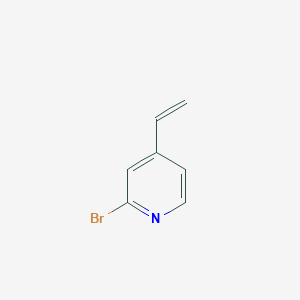
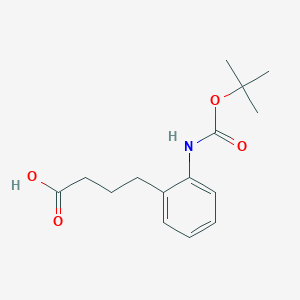
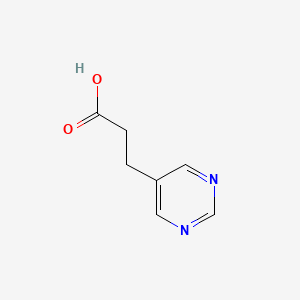
![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)
